NSC 10010

Descripción general

Descripción

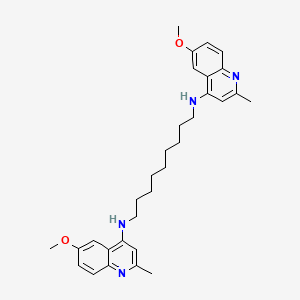

N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine: is a chemical compound with the molecular formula C31H40N4O2 It is known for its unique structure, which includes two quinoline moieties connected by a nonane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine typically involves the reaction of 6-methoxy-2-methylquinoline with nonane-1,9-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Oncology

NSC 10010 has been primarily studied for its effects on B-cell malignancies associated with Epstein-Barr Virus (EBV) and Kaposi's Sarcoma-associated Herpesvirus (KSHV). The compound has demonstrated effectiveness in inhibiting the growth of these malignancies through various mechanisms:

- In vitro Studies : In laboratory settings, this compound has shown significant cytotoxicity against EBV and KSHV-infected B-cells. The compound was part of a screening process that identified several agents capable of inducing cell death in these cancerous cells .

- Case Studies : One notable study involved the identification of this compound as a lead compound among ten small molecules that preferentially inhibited the growth of lymphoma cells. This study highlighted its potential as a therapeutic agent against virally induced malignancies .

Infectious Disease Research

Beyond oncology, this compound's properties have been explored in the context of infectious diseases. Its ability to inhibit cell growth may extend to other viral infections:

- Antiviral Properties : Research indicates that compounds like this compound can potentially inhibit viral replication by targeting host cell pathways essential for viral propagation. This aspect makes it a candidate for further exploration in antiviral drug development.

Data Tables

The following table summarizes key findings related to this compound's efficacy against various cell lines:

| Compound | Target Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | EBV-infected B-cells | 1.56–3.125 | Activation of NF-κB and c-Myc pathways |

| NSC 65381 | KSHV-infected B-cells | Similar | Similar mechanism as this compound |

| NSC 4280 | Other lymphoma models | Variable | Potential DNA intercalation |

Case Study 1: Efficacy Against Lymphoma

A comprehensive study published in a peer-reviewed journal evaluated the effectiveness of this compound alongside other compounds against EBV and KSHV-infected B-cell lines. The results indicated that:

- Growth Inhibition : this compound showed significant growth inhibition compared to control groups.

- Mechanistic Insights : Further analysis revealed that the activation of NF-κB was crucial for the observed cytotoxic effects.

Case Study 2: Structural Analysis and Drug Development

Another study focused on the structural characteristics of this compound, comparing it with analogs to understand its binding affinity and potential for drug development. Key findings included:

- Structural Similarities : Compounds with similar cyclic structures exhibited comparable mechanisms, suggesting that modifications could enhance efficacy while reducing toxicity.

- Lead Compound Identification : The research underscored this compound's position as a lead candidate for further development into therapeutic agents targeting viral malignancies.

Mecanismo De Acción

The mechanism of action of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine involves its interaction with specific molecular targets. The quinoline moieties in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- N,N’-bis(6-methoxyquinolin-4-yl)nonane-1,9-diamine

- N,N’-bis(2-methylquinolin-4-yl)nonane-1,9-diamine

- N,N’-bis(6-methoxy-2-methylquinolin-4-yl)octane-1,8-diamine

Comparison: N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine is unique due to the presence of both methoxy and methyl groups on the quinoline rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for specific research and industrial purposes.

Actividad Biológica

NSC 10010, a small molecule compound, has been identified as a potent inhibitor of gammaherpesvirus-associated B-lymphomas. Its biological activity is primarily attributed to its ability to activate specific signaling pathways, notably NF-κB and c-Myc, which play critical roles in cell proliferation and survival. This article explores the detailed mechanisms of action, case studies, and research findings related to this compound.

This compound exhibits its biological activity through the following mechanisms:

- Activation of NF-κB Signaling :

- Stimulation of c-Myc Pathway :

- Inhibition of Cellular Processes :

Research Findings

A comprehensive study highlighted the effectiveness of this compound in inhibiting the growth of EBV and KSHV-infected B-cells. The following table summarizes key findings from various studies:

Case Studies

Several case studies have demonstrated the clinical potential of this compound:

- Case Study 1 : In a controlled experiment involving EBV-infected B-cell lines, treatment with this compound resulted in a marked decrease in cell proliferation compared to untreated controls. The study noted a reduction in NF-κB activity when cells were co-treated with NF-κB inhibitors, confirming the role of this pathway in mediating the effects of this compound .

- Case Study 2 : A follow-up study explored the compound's effects on KSHV-infected cells. Results showed that this compound not only inhibited cell growth but also induced apoptosis through the activation of pro-apoptotic factors influenced by c-Myc signaling .

Propiedades

Número CAS |

6286-09-5 |

|---|---|

Fórmula molecular |

C31H42Cl2N4O2 |

Peso molecular |

573.6 g/mol |

Nombre IUPAC |

N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine;dihydrochloride |

InChI |

InChI=1S/C31H40N4O2.2ClH/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31;;/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35);2*1H |

Clave InChI |

PYXMJTIQBGOWBI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC |

SMILES canónico |

CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC.Cl.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NSC10010; NSC-10010; NSC 10010; NSC#10010; NSC#-10010; NSC# 10010; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.